3-Amino-5-fluoro-p-anisic Acid (CAS 1340247-99-5): A Technical Guide to Physicochemical Properties and Synthetic Utility in Drug Discovery
3-Amino-5-fluoro-p-anisic Acid (CAS 1340247-99-5): A Technical Guide to Physicochemical Properties and Synthetic Utility in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of multi-functionalized aromatic building blocks is critical for developing highly specific, metabolically stable therapeutics. 3-Amino-5-fluoro-4-methoxybenzoic acid (commonly referred to as 3-Amino-5-fluoro-p-anisic acid) is a highly specialized intermediate. Characterized by its unique tetrasubstituted benzene ring, this compound offers orthogonal reactivity nodes—a carboxylic acid for amidation, an aniline moiety for cross-coupling, a fluorine atom for metabolic shielding, and a methoxy group for conformational locking. This whitepaper provides an in-depth analysis of its electronic causality, physicochemical properties, and field-proven, self-validating experimental workflows designed for drug development professionals[1].
Physicochemical Profiling
Understanding the baseline properties of this building block is essential for predicting its behavior in complex synthetic pathways. The parent scaffold, p-anisic acid, exhibits a baseline pKa of 4.47 and is highly soluble in alcohols[2]. The introduction of the fluoro and amino substituents significantly alters this profile[3].
| Property | Value | Causality / Impact in Synthesis |
| CAS Number | 1340247-99-5 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C8H8FNO3 | Defines the multi-substituted aromatic framework. |
| Molecular Weight | 185.15 g/mol | Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD). |
| InChI Key | KKYIEDUMWJKBQU-UHFFFAOYSA-N | Standardized structural representation for cheminformatics. |
| Physical State | Solid (Powder) | Facilitates easy weighing, handling, and benchtop stability. |
| Solubility | Soluble in DMF, DMSO, MeOH | Dictates solvent choice for coupling reactions (polar aprotic preferred). |
Electronic Causality & Structural Reactivity
As a Senior Application Scientist, I emphasize that successful synthesis relies on understanding the why behind a molecule's reactivity. The tetrasubstitution pattern of 3-Amino-5-fluoro-p-anisic acid is not random; it is a carefully balanced "push-pull" electronic system.
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The Fluoro Substituent (C5): Fluorine exerts a strong inductive electron-withdrawing effect (-I). Positioned meta to the carboxylic acid, it lowers the pKa of the acid, rendering the carbonyl carbon more electrophilic upon activation. Furthermore, it acts as a metabolic shield, blocking cytochrome P450-mediated aromatic oxidation at a traditional metabolic hotspot.
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The Methoxy Group (C4): Providing resonance electron donation (+R), the methoxy group stabilizes the ring system. Crucially, because it is positioned ortho to the amino group, it enriches the electron density of the aniline nitrogen, counteracting the electron-withdrawing pull of the fluorine.
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The Amino Group (C3): Thanks to the adjacent methoxy group, this aniline moiety remains highly nucleophilic, making it an excellent handle for late-stage functionalization (e.g., Buchwald-Hartwig amination or urea formation).
Fig 1. Structural reactivity map outlining the functional nodes of 3-Amino-5-fluoro-p-anisic acid.
Synthetic Utility & Self-Validating Experimental Protocols
The most common application of this building block is the formation of complex amides (peptidomimetics) via the carboxylic acid node. Because the aromatic ring is sterically hindered by the meta-fluoro and para-methoxy groups, standard coupling agents (like DCC or EDC) often result in low yields or sluggish kinetics.
To overcome this, we utilize a HATU-mediated coupling protocol . This protocol is designed as a self-validating system: the sequential workup steps inherently purify the product by exploiting the distinct pKa values of the starting materials.
Protocol: High-Yield HATU-Mediated Amide Coupling
Step 1: Reagent Preparation & Activation
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Action: Dissolve 1.0 equivalent (eq) of 3-Amino-5-fluoro-p-anisic acid in anhydrous DMF (0.1 M concentration). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Cool the reaction vessel to 0°C using an ice bath, then add 1.2 eq of HATU.
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Causality: Cooling to 0°C is critical. It suppresses the formation of unreactive uronium byproducts on the aniline nitrogen and prevents epimerization. DIPEA ensures the carboxylic acid is fully deprotonated, allowing HATU to rapidly form the active O-Atab ester.
Step 2: Amide Coupling
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Action: Slowly add 1.1 eq of the target primary or secondary amine. Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.
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Causality: The slight excess of amine drives the equilibrium forward. Room temperature provides sufficient thermal energy to overcome the steric hindrance of the tetrasubstituted ring.
Step 3: Self-Validating Quench & Extraction
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Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with:
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Saturated aqueous NH₄Cl (2x)
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5% aqueous NaHCO₃ (2x)
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Saturated Brine (1x)
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Causality (The Validation Logic): This is where the system validates itself. The NH₄Cl wash (mildly acidic) selectively partitions unreacted basic amines and the DMF solvent into the aqueous layer. The subsequent NaHCO₃ wash (mildly basic) deprotonates any unreacted 3-Amino-5-fluoro-p-anisic acid, pulling it into the aqueous phase. If your organic layer yields a pure product upon evaporation, this sequential acid-base wash has successfully validated the reaction's completion.
Step 4: Analytical Validation
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Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Validate via LC-MS and ¹H-NMR.
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Causality: LC-MS should confirm the [M+H]+ mass of the product, while the disappearance of the broad carboxylic acid OH peak (~12-13 ppm) in NMR confirms successful amidation.
Fig 2. High-throughput amide coupling workflow ensuring high yield and minimal byproduct formation.
Advanced Derivatization: The Aniline Handle
Once the carboxylic acid is successfully converted into an amide, the C3-amino group remains available for further elaboration. Because the ortho-methoxy group donates electron density, this aniline is highly amenable to Buchwald-Hartwig cross-coupling with aryl halides to form diarylamines, or it can be converted into a diazonium salt via Sandmeyer-type transformations to introduce cyano, halo, or hydroxyl groups. This orthogonal reactivity makes 3-Amino-5-fluoro-p-anisic acid an indispensable tool for generating diverse chemical libraries in oncology and targeted therapeutics[1].
References
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3-amino-5-fluoro-4-methoxybenzoic acid | 1340247-99-5 , Sigma-Aldrich. Available at: Link
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p-Anisic acid , Wikipedia. Available at: 2
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p-Anisic acid | CAS#:100-09-4 , ChemSrc. Available at: 3
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3-Amino-5-fluoro-4-methoxybenzoic acid , MySkinRecipes. Available at: 1
